Ethyl 5-cyano-6-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure It is characterized by the presence of various functional groups, including cyano, carbamoyl, sulfanyl, furan, and phenyl groups
Preparation Methods
The synthesis of ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the dihydropyridine core, followed by the introduction of the cyano, carbamoyl, and sulfanyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens and organometallic compounds.
Scientific Research Applications
ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form specific interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include other dihydropyridine derivatives, which may lack one or more of the functional groups present in this compound. This uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21Cl2N3O4S |
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Molecular Weight |
554.4 g/mol |
IUPAC Name |
ethyl 5-cyano-6-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H21Cl2N3O4S/c1-2-35-27(34)24-23(21-9-6-12-36-21)18(14-30)26(32-25(24)16-7-4-3-5-8-16)37-15-22(33)31-20-13-17(28)10-11-19(20)29/h3-13,23,32H,2,15H2,1H3,(H,31,33) |
InChI Key |
IIEMXQQQMSEWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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